molecular formula C15H20N2O3S B4426242 N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide

N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide

Cat. No. B4426242
M. Wt: 308.4 g/mol
InChI Key: HPYQAGLPIVQYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide, also known as AMPP, is a proline-based organocatalyst that has been extensively studied for its potential applications in organic synthesis. The compound is a white crystalline powder that is soluble in common organic solvents such as methanol, ethanol, and dichloromethane. AMPP has been shown to catalyze a variety of chemical reactions, including Michael additions, aldol reactions, and Mannich reactions.

Mechanism of Action

The mechanism of action of N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide involves the formation of a hydrogen bond between the proline nitrogen and the carbonyl group of the substrate. This interaction activates the substrate towards nucleophilic attack, leading to the formation of an enamine intermediate. The enamine intermediate can then react with a variety of electrophiles, leading to the formation of the desired product.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that the compound is not toxic to human cells and does not exhibit any significant cytotoxicity. This suggests that this compound may have potential applications in drug discovery and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide is its high catalytic activity. The compound has been shown to be effective in catalyzing a wide range of chemical reactions, even at low concentrations. Additionally, this compound is stable under a variety of reaction conditions and can be easily synthesized in the laboratory.
One of the limitations of this compound is its relatively low solubility in water. This can make it difficult to use in aqueous reactions, and may require the use of organic solvents. Additionally, the high cost of the compound may limit its use in large-scale industrial applications.

Future Directions

There are several potential future directions for research on N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide. One area of interest is the development of new synthetic methodologies that utilize this compound as a catalyst. Additionally, there is potential for the use of this compound in drug discovery and development, particularly in the synthesis of chiral compounds. Finally, further research is needed to fully understand the mechanism of action of this compound and to optimize its catalytic activity.

Scientific Research Applications

N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide has been extensively studied for its potential applications in organic synthesis. The compound has been shown to catalyze a variety of chemical reactions, including Michael additions, aldol reactions, and Mannich reactions. These reactions are important in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and natural products.

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-prop-2-enylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-3-10-16-15(18)14-5-4-11-17(14)21(19,20)13-8-6-12(2)7-9-13/h3,6-9,14H,1,4-5,10-11H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYQAGLPIVQYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide
Reactant of Route 3
Reactant of Route 3
N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide
Reactant of Route 4
Reactant of Route 4
N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide
Reactant of Route 5
Reactant of Route 5
N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide
Reactant of Route 6
Reactant of Route 6
N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.